molecular formula C10H13Cl2F3N6O B1407031 2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride CAS No. 1638612-91-5

2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride

Cat. No. B1407031
M. Wt: 361.15 g/mol
InChI Key: SHFSQFNCOMGFHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride” is a complex organic molecule. It contains a piperazine ring, a trifluoromethyl group, and a triazolopyrimidinone moiety. These functional groups suggest that this compound could have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of multiple heterocyclic rings and a trifluoromethyl group. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group and the nitrogen atoms in the heterocyclic rings. These could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, while the heterocyclic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antihypertensive Activity

    A series of 1,2,4-triazolol[1,5-alpha]pyrimidines, including structures related to the compound , were synthesized and tested for antihypertensive activity. Compounds showed promising activity, indicating potential applications in cardiovascular health management (Bayomi et al., 1999).

  • Parkinson's Disease Research

    The compound's core structure, when altered, has shown effectiveness in models of Parkinson's disease. Specifically, piperazine derivatives of triazolo[1,5-a][1,3,5]triazine, closely related to the compound, have been identified as potent and selective adenosine A2a receptor antagonists. These have been tested for oral activity in rodent models of Parkinson's disease, suggesting the compound's potential relevance in neurodegenerative disease research (Vu et al., 2004).

  • Cancer Research

    A derivative of the compound, specifically a small-molecule androgen receptor downregulator, has undergone clinical trials for the treatment of advanced prostate cancer. This indicates potential applications in oncology and cancer treatment research (Bradbury et al., 2013).

  • Antimicrobial Activity

    Piperazine derivatives, including structures similar to the compound, have been synthesized and evaluated for antimicrobial activity. The study involved in vitro screening against bacterial and fungal strains, indicating potential use in antimicrobial and infectious disease research (Patil et al., 2021).

  • Diabetes and Metabolic Disorder Research

    Piperazine and triazolo-pyridazine derivatives have been synthesized and evaluated for Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to develop them as anti-diabetic medications. This points to possible applications in metabolic disorder research and diabetes treatment (Bindu et al., 2019).

The potential scientific applications of 2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride span various fields, including cardiovascular health, neurodegenerative diseases, cancer research, antimicrobial studies, and metabolic disorder research. Further studies and clinical trials could unveil more about its efficacy and potential uses.

Scientific Research Applications of 2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride

Antihypertensive Research

A study focused on synthesizing new 1,2,4-triazolol[1,5-alpha]pyrimidines bearing piperazine moieties, including compounds structurally related to prazosin. These compounds, including 2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride, showed potential as antihypertensive agents. This research signifies the importance of these compounds in developing new antihypertensive drugs (Bayomi et al., 1999).

Parkinson's Disease Therapy

Research on adenosine A2a receptor antagonists, which are crucial in treating Parkinson's disease, has shown that piperazine derivatives, including the compound , are effective. These findings are essential in developing new therapeutic approaches for Parkinson's disease (Vu et al., 2004).

Androgen Receptor Downregulation in Prostate Cancer

A study discovered that modifying the triazolopyridazine moiety in certain piperazine derivatives, including 2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride, led to the creation of a clinical candidate (AZD3514) for treating castrate-resistant prostate cancer. This research has critical implications for prostate cancer therapy (Bradbury et al., 2013).

Antagonist Activity in 5-HT2 Receptor

Compounds synthesized from 1,2,4-triazolo[1,5-a]pyrimidin showed significant 5-HT2 antagonist activity, which is crucial in developing treatments for various psychiatric and neurological disorders (Watanabe et al., 1992).

Antidiabetic Drug Synthesis

Research on dipeptidyl peptidase-4 (DPP-4) inhibitors for treating diabetes includes synthesizing triazolo-pyridazine-6-yl-substituted piperazines, such as the compound . These inhibitors showed significant potential as antidiabetic medications (Bindu et al., 2019).

Antimicrobial Activity

Studies have synthesized new piperazine and triazolo-pyrazine derivatives, including the compound , and evaluated their antimicrobial activities against various bacterial and fungal strains. This research contributes to the development of new antimicrobial agents (Patil et al., 2021).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activities .

properties

IUPAC Name

2-piperazin-1-yl-5-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N6O.2ClH/c11-10(12,13)6-5-7(20)19-8(15-6)16-9(17-19)18-3-1-14-2-4-18;;/h5,14H,1-4H2,(H,15,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFSQFNCOMGFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=NC(=CC(=O)N3N2)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride
Reactant of Route 2
2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride
Reactant of Route 3
2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride
Reactant of Route 4
2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride
Reactant of Route 5
2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride

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